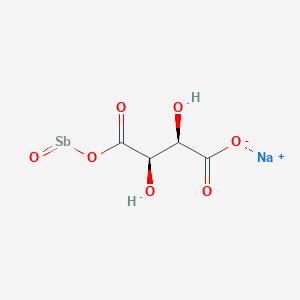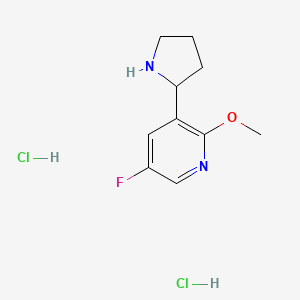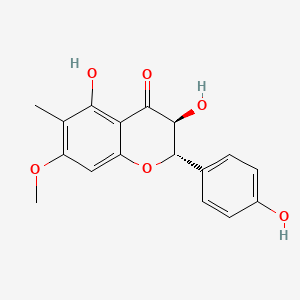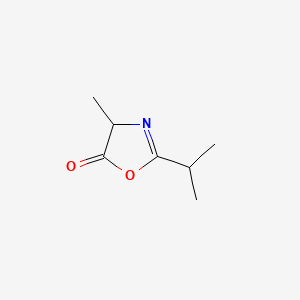
Dioxido(oxo)silane;lead(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido(oxo)silane;lead(2+);dichloride is a chemical compound that combines silicon, lead, and chlorine elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;lead(2+);dichloride typically involves the reaction of lead salts with silane compounds under controlled conditions. One common method is the reaction of lead(II) chloride with silane compounds in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dioxido(oxo)silane;lead(2+);dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce lead(IV) compounds, while substitution reactions can yield various organosilicon compounds .
Aplicaciones Científicas De Investigación
Dioxido(oxo)silane;lead(2+);dichloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of dioxido(oxo)silane;lead(2+)dichloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dioxido(oxo)silane;lead(2+);dichloride include:
Dichlorosilane: A silicon-based compound with similar chemical properties.
Lead(II) chloride: A lead-based compound with similar reactivity.
Organosilicon compounds: Compounds containing silicon and organic groups with similar applications.
Uniqueness
This compound is unique due to its combination of silicon, lead, and chlorine elements, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
39390-00-6 |
|---|---|
Fórmula molecular |
Cl2O6Pb3Si2 |
Peso molecular |
8.4e+02 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;lead(2+);dichloride |
InChI |
InChI=1S/2ClH.2O3Si.3Pb/c;;2*1-4(2)3;;;/h2*1H;;;;;/q;;2*-2;3*+2/p-2 |
Clave InChI |
BKCUYYAKZPNLQY-UHFFFAOYSA-L |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Cl-].[Cl-].[Pb+2].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)


![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)


![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)

![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)


